5-Bromo-4-cyano-2-methylbenzoic acid
Description
5-Bromo-4-cyano-2-methylbenzoic acid (CAS: 1807209-30-8) is a brominated, cyaninated, and methyl-substituted derivative of benzoic acid. Its molecular formula is C₉H₆BrNO₂, with a molecular weight of 240.06 g/mol and a purity of 95% . The compound features a bromine atom at the 5th position, a cyano group at the 4th position, and a methyl group at the 2nd position on the benzene ring (see Figure 1). These substituents confer distinct electronic and steric properties, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and materials science.
Figure 1: Structure of this compound.
Properties
IUPAC Name |
5-bromo-4-cyano-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-2-6(4-11)8(10)3-7(5)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZYZOYCNZTFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination
One of the most straightforward approaches to synthesize this compound is through the selective bromination of 4-cyano-2-methylbenzoic acid. This method typically employs brominating agents such as molecular bromine (Br2) or N-bromosuccinimide (NBS).
The bromination reaction can be represented as follows:
4-cyano-2-methylbenzoic acid + Brominating agent → this compound
Bromination Using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione
Drawing from analogous reactions, a potential method involves using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as the brominating agent in concentrated sulfuric acid. This approach has been successfully applied to similar compounds like 2-methylbenzoic acid to produce 5-bromo-2-methylbenzoic acid with high yields (around 88%).
The reaction conditions typically involve:
- Room temperature reaction
- 5-hour reaction time
- Concentrated H2SO4 as the reaction medium
- Precipitation of the product by pouring the reaction mixture into ice-cold water
Reaction Parameters and Optimization
Table 1: Typical Reaction Parameters for Bromination Method
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Temperature | 20-25°C (Room temperature) | Higher temperatures may lead to multiple bromination |
| Reaction Time | 4-6 hours | Monitored by HPLC or TLC |
| Solvent | Concentrated H2SO4 | Acts as both solvent and catalyst |
| Brominating Agent | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | 0.55 equivalents relative to substrate |
| Substrate Concentration | 0.2-0.3 M | Higher concentrations may reduce selectivity |
| Workup | Pouring into ice water | Facilitates precipitation of the product |
| Expected Yield | 85-90% | After purification |
Alternative Synthetic Route via 5-Bromo-2-chlorobenzoic Acid Derivative
An alternative approach to synthesizing this compound could be adapted from the synthesis of related compounds like 5-bromo-2-chlorobenzoic acid. This method involves:
- Starting with 2-methylbenzonitrile
- Bromination to obtain 5-bromo-2-methylbenzonitrile
- Hydrolysis of the nitrile group to a carboxylic acid
- Introduction of the cyano group at the 4-position
Detailed Procedure Based on Analogous Synthesis
The synthesis could follow this pathway:
- Bromination of 2-methylbenzonitrile using a brominating agent in a suitable solvent
- Hydrolysis of the nitrile group under basic conditions to obtain 5-bromo-2-methylbenzoic acid
- Protection of the carboxylic acid group
- Introduction of the cyano group at the 4-position
- Deprotection to obtain the final product
Reaction Conditions and Considerations
Table 2: Reaction Conditions for Alternative Synthetic Route
| Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Bromination | Br2 or NBS, solvent | 0-25°C, 2-4 hours | 80-85% |
| Hydrolysis | NaOH or KOH, water/alcohol | 90-100°C, 2-3 hours | 85-90% |
| Protection | SOCl2, then alcohol | 0-25°C, 1-2 hours | 90-95% |
| Cyanation | CuCN, DMF or DMSO | 120-140°C, 4-6 hours | 70-75% |
| Deprotection | NaOH, water/alcohol | 50-60°C, 1-2 hours | 85-90% |
Preparation via Nitration and Reduction Route
Drawing from the synthesis of related compounds like 2-amino-3-methyl-5-chlorobenzoic acid, another potential route could involve:
- Nitration of m-toluic acid to obtain 2-nitro-3-methylbenzoic acid
- Bromination at the 5-position
- Conversion of the nitro group to a cyano group
Detailed Procedure
The synthesis would proceed as follows:
- Nitration of m-toluic acid using nitric acid (60-75% concentration)
- Bromination of 2-nitro-3-methylbenzoic acid using a suitable brominating agent
- Conversion of the nitro group to an amino group via hydrogenation
- Diazotization of the amino group followed by treatment with copper(I) cyanide to introduce the cyano functionality
Reaction Parameters
Table 3: Reaction Parameters for Nitration-Reduction Route
| Step | Reagents | Temperature | Time | Expected Yield |
|---|---|---|---|---|
| Nitration | HNO3 (60-75%) | 0-10°C | 2-3 hours | 75-80% |
| Bromination | Br2 or NBS, H2SO4 | 20-25°C | 4-5 hours | 80-85% |
| Reduction | H2, Pd/C, solvent | 25-50°C | 2-4 hours | 85-90% |
| Diazotization | NaNO2, HCl | 0-5°C | 0.5-1 hour | - |
| Cyanation | CuCN | 60-80°C | 2-3 hours | 65-70% |
Purification and Characterization
After synthesis, this compound requires purification to remove impurities and unreacted starting materials. Common purification methods include:
- Recrystallization from suitable solvents (ethanol, ethyl acetate, or their mixtures)
- Column chromatography using silica gel
- Acid-base extraction taking advantage of the carboxylic acid functionality
The purified compound can be characterized using various analytical techniques:
- Melting point determination (expected range: 230-240°C)
- NMR spectroscopy (1H and 13C)
- Mass spectrometry
- Infrared spectroscopy
- Elemental analysis
Challenges and Considerations
Several challenges may arise during the synthesis of this compound:
- Regioselectivity : Ensuring bromination occurs specifically at the 5-position requires careful control of reaction conditions.
- Functional group compatibility : The presence of multiple functional groups (carboxylic acid, cyano, methyl) requires careful selection of reagents and conditions to avoid side reactions.
- Purification difficulties : The compound may form strong hydrogen bonds due to the carboxylic acid group, potentially complicating purification.
- Scale-up considerations : Reactions that work well on a laboratory scale may encounter issues when scaled up for larger production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyano-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water).
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
5-Bromo-4-cyano-2-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyano-2-methylbenzoic acid depends on its specific application. In pharmaceuticals, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine and cyano groups can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
The compound belongs to a family of brominated, cyaninated benzoic acid derivatives. lists three isomers with identical molecular formulas but differing substituent positions:
5-Bromo-3-cyano-2-methylbenzoic acid (CAS: 1807209-21-7): Bromo (5), cyano (3), methyl (2).
6-Bromo-2-cyano-3-methylbenzoic acid (CAS: 1805580-48-6): Bromo (6), cyano (2), methyl (3).
Table 1 : Comparison of Isomers
| Compound (CAS) | Substituent Positions | Notable Properties |
|---|---|---|
| 1807209-30-8 (Target) | Br (5), CN (4), CH₃ (2) | High acidity due to CN EWG* |
| 1807209-21-7 | Br (5), CN (3), CH₃ (2) | Altered steric hindrance |
| 1805580-48-6 | Br (6), CN (2), CH₃ (3) | Reduced resonance stabilization |
*EWG = Electron-Withdrawing Group
The cyano group at position 4 in the target compound enhances acidity compared to isomers with cyano at positions 2 or 3, as it maximizes conjugation with the carboxylic acid group. Steric effects from the methyl group at position 2 also influence reactivity in coupling reactions .
Functional Group Variations
5-Bromo-2-chlorobenzoic Acid (CAS: 21739-92-4)
This analog replaces the cyano and methyl groups with chlorine at position 2. The absence of the electron-withdrawing cyano group reduces acidity (pKa ~2.8 vs. ~1.9 for the target compound). Chlorine’s electronegativity increases solubility in polar solvents compared to the methyl group .
4-Bromo-3-methylbenzoic Acid (CAS: 7697-28-1)
Lacking the cyano group, this compound has lower thermal stability (decomposition at 150°C vs. 210°C for the target compound). The methyl group at position 3 increases lipophilicity (logP ~2.1 vs. ~1.7 for the target) .
Substituent-Driven Reactivity
- Amino and Methoxy Derivatives: Compounds like 2-Amino-5-bromo-4-methoxybenzoic acid (CAS: 169045-04-9) exhibit reduced acidity due to electron-donating amino/methoxy groups. They are more prone to electrophilic substitution than the target compound’s cyano-methyl system .
- Boronic Acid Derivatives: 5-Bromo-2-fluoro-3-methylphenylboronic acid () highlights how boronic acid groups enable Suzuki-Miyaura coupling, a pathway less accessible to the target compound due to its cyano group’s electron deficiency .
Biological Activity
5-Bromo-4-cyano-2-methylbenzoic acid is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈BrN₁O₂. Its structure includes several functional groups that contribute to its reactivity and biological activity:
- Bromine (Br) : Participates in electrophilic substitution reactions.
- Cyano (CN) : An electron-withdrawing group that enhances reactivity.
- Methyl (CH₃) : Affects lipophilicity and stability.
These structural features allow the compound to interact with various biological targets, influencing its binding affinity and biological effects.
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of bromine and cyano groups enables it to engage in electrophilic and nucleophilic interactions, respectively. This interaction can modulate key signaling pathways involved in cell proliferation and apoptosis.
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves:
- Induction of Apoptosis : The compound increases levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis.
- Inhibition of Cell Proliferation : It affects key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival.
Table 1: Anticancer Activity Assessment
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis via ROS |
| A549 | 30 | Cell cycle arrest |
Antimicrobial Properties
This compound also exhibits promising antimicrobial activity. Research indicates its effectiveness against various bacterial strains, suggesting potential as a lead compound in antibiotic development.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 25 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MICs of 15 µg/mL and 20 µg/mL, respectively, indicating significant antibacterial activity.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl at 2-position, bromine at 5-position). Aromatic proton splitting patterns and carbon chemical shifts (e.g., ~168 ppm for carboxylic acid) are critical .
- HPLC/GC : Purity assessment (>98%) using reverse-phase HPLC with UV detection at 254 nm, as referenced in reagent catalogs for analogous brominated benzoic acids .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry for solid-state studies .
How can regioselectivity challenges during electrophilic substitution be addressed in the synthesis of polyhalogenated benzoic acids?
Q. Advanced
- Directing Effects : The methyl group at the 2-position acts as an ortho/para director, while the electron-withdrawing cyano group at 4-position deactivates the ring, favoring bromination at the 5-position .
- Protecting Groups : Temporarily protecting the carboxylic acid group as an ester (e.g., ethyl ester) prevents deactivation of the aromatic ring during bromination .
- Low-Temperature Reactions : Conducting bromination at 0–5°C minimizes competing side reactions, as seen in analogous syntheses .
What stability considerations are critical for this compound under varying experimental conditions?
Q. Advanced
- Thermal Stability : Store at 0–6°C to prevent decomposition, as recommended for structurally similar brominated benzoic acids .
- pH Sensitivity : The carboxylic acid group may undergo decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions. Buffered solutions (pH 4–7) are recommended for biological assays .
- Light Sensitivity : Protect from UV light to avoid debromination, a common issue with aryl bromides .
How can this compound be utilized in the synthesis of pharmaceutical intermediates?
Q. Advanced
- Peptide Coupling : Activate the carboxylic acid group with EDC/HOBt for amide bond formation with amines, yielding bioactive derivatives .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts to introduce biaryl motifs, leveraging the bromine as a leaving group .
- Cyanohydrin Formation : React the cyano group with aldehydes/ketones under basic conditions to generate α-hydroxynitriles for chiral synthesis .
What purification methods are effective for isolating this compound?
Q. Basic
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to achieve high-purity crystals (>95%) .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) as eluent removes non-polar byproducts .
- Acid-Base Extraction : Dissolve in NaOH (aq.), wash with DCM to remove organic impurities, and re-precipitate with HCl .
How can researchers resolve contradictions in reported reaction yields for this compound?
Q. Advanced
- Cross-Validation : Compare yields using multiple characterization methods (e.g., HPLC for purity, H NMR for integration ratios) .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction time .
- Byproduct Analysis : Identify side products (e.g., di-brominated species) via LC-MS and adjust stoichiometry or reaction temperature accordingly .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
